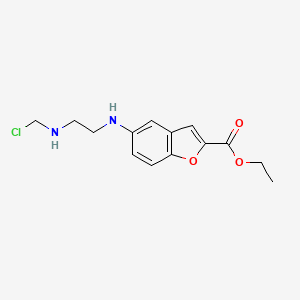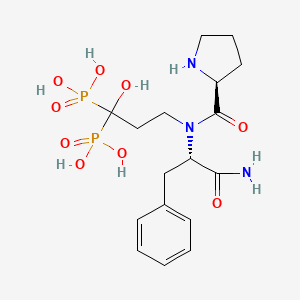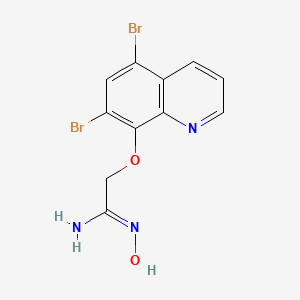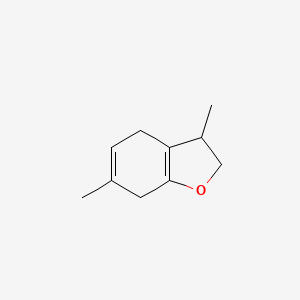
3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2,3,4,7-tetrahydrobenzofuran is an organic compound with the molecular formula C10H14O It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 3 and 6 positions and a tetrahydrofuran ring fused to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-2,3,4,7-tetrahydrobenzofuran typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dimethyl ketone with suitable reagents can lead to the formation of the desired benzofuran derivative .
Industrial Production Methods
Industrial production of 3,6-dimethyl-2,3,4,7-tetrahydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2,3,4,7-tetrahydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
3,6-Dimethyl-2,3,4,7-tetrahydrobenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It serves as a precursor for the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2,3,4,7-tetrahydrobenzofuran involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2 (3H)-one
- Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
- 2- (2-naphthoyl)-6,6-dimethyl-3-aryl-2,3,6,7-tetrahydrobenzofuran-4 (5 H)-one
Uniqueness
3,6-Dimethyl-2,3,4,7-tetrahydrobenzofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
832721-58-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,6-dimethyl-2,3,4,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3,8H,4-6H2,1-2H3 |
InChI Key |
RQWBOKQXDMZWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1CC=C(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
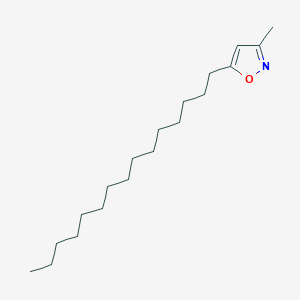
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

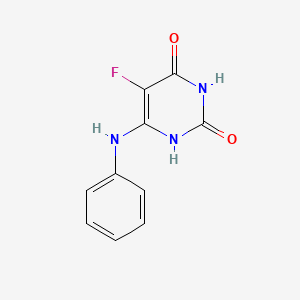
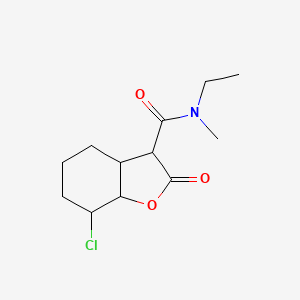
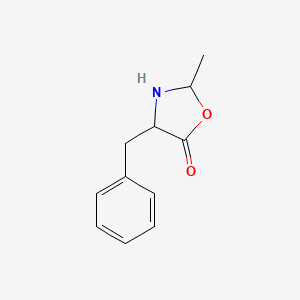
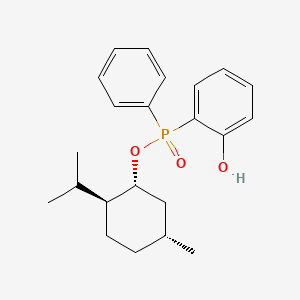

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
